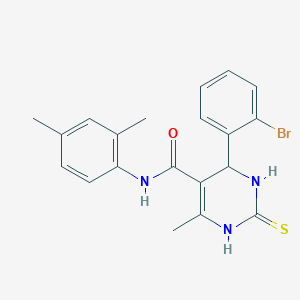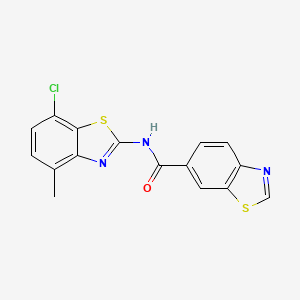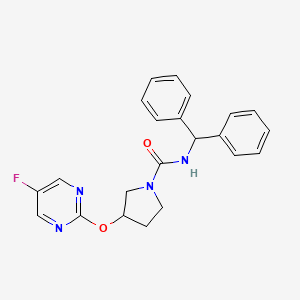
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a 3,4-dimethylphenyl group and a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 3,4-dimethylphenyl isocyanate can be reacted with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: For industrial-scale production, the process may involve:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction parameters and scalability.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea
- 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea
- 1-(3,4-Dimethylphenyl)-3-(tetrahydro-2H-pyran-4-ylmethyl)urea
Uniqueness: 1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the presence of both a pyridine and a tetrahydro-2H-pyran ring in its structure, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-6-18(12-15(14)2)22-20(24)23-19(16-7-10-25-11-8-16)17-4-3-9-21-13-17/h3-6,9,12-13,16,19H,7-8,10-11H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWISHSFKIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C2CCOCC2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
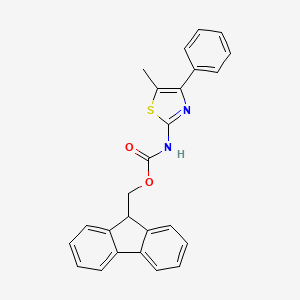

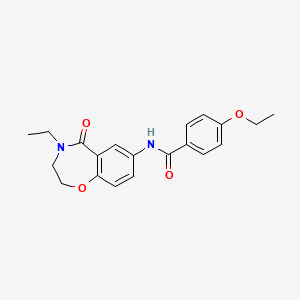
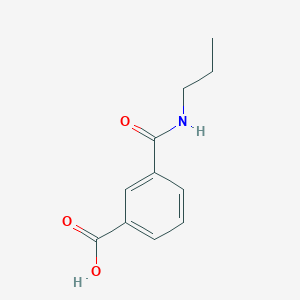
![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)

